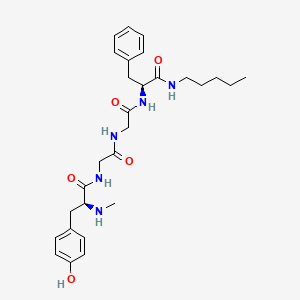
2-Isopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound with the molecular formula C9H19BO3. It is a cyclic boronate ester, which is often used in organic synthesis due to its unique reactivity and stability. The compound is characterized by its boron atom bonded to two oxygen atoms, forming a dioxaborinane ring, with isopropyl and trimethyl substituents enhancing its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
2-Isopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized through the reaction of boronic acids with diols. A common method involves the reaction of trimethyl borate with isopropyl alcohol under acidic conditions, followed by cyclization to form the dioxaborinane ring. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Isopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronate ester to boranes or other reduced boron species.
Substitution: The isopropyl and trimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium perborate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or alcohols, and may be catalyzed by transition metals or Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction may produce boranes. Substitution reactions can introduce various functional groups, leading to a wide range of boron-containing compounds.
科学研究应用
2-Isopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds and as a precursor for other boron-containing compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of polymers, catalysts, and other industrial chemicals.
作用机制
The mechanism by which 2-Isopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with oxygen, nitrogen, and other electron-rich atoms, facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic and catalytic processes, where the compound acts as a versatile intermediate or catalyst.
相似化合物的比较
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but with different substituents, leading to variations in reactivity and applications.
4,4,6-Trimethyl-1,3,2-dioxaborinane: Lacks the isopropyl group, resulting in different chemical properties and uses.
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane: An isomer with similar applications but distinct reactivity due to the different arrangement of atoms.
Uniqueness
2-Isopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. Its stability and versatility make it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
66128-18-5 |
|---|---|
分子式 |
C9H19BO2 |
分子量 |
170.06 g/mol |
IUPAC 名称 |
4,4,6-trimethyl-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C9H19BO2/c1-7(2)10-11-8(3)6-9(4,5)12-10/h7-8H,6H2,1-5H3 |
InChI 键 |
SRRQSLBJDXLMKG-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(CC(O1)(C)C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



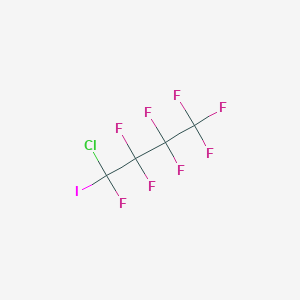
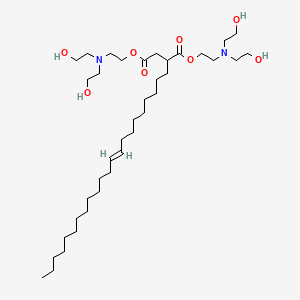
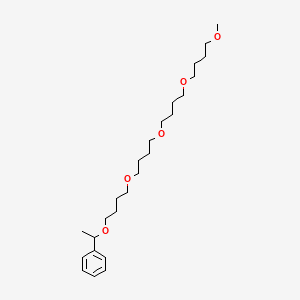
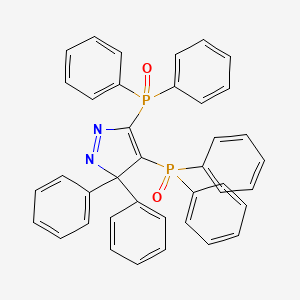
![fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene](/img/structure/B14485446.png)
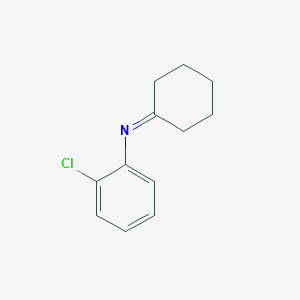
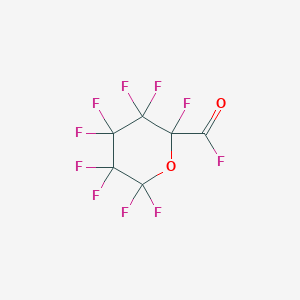
![2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate](/img/structure/B14485462.png)
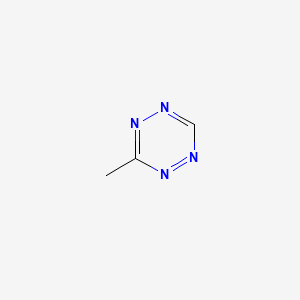
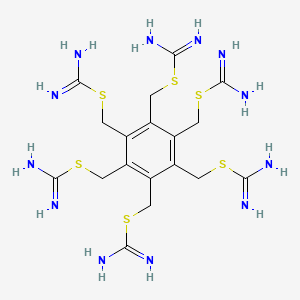

![5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14485495.png)
